Las 31180

Cardiovascular Pharmacology Inotropy PDE3 Inhibition

Problem: PDE3 inhibitors often confound cardiac studies with tachycardia. Solution: LAS 31180 delivers potent positive inotropy & vasodilation with negligible heart rate increase. • EC50 = 1.2 μM in ventricular strips; sustained dose-dependent in vivo efficacy in canine models. • Clean chronotropic profile enables dissociation of contractility from heart rate artifacts. • Research-use only; typical purity ≥98%; reliable global logistics.

Molecular Formula C11H12N2O3S
Molecular Weight 252.29 g/mol
CAS No. 137338-43-3
Cat. No. B1674516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLas 31180
CAS137338-43-3
Synonyms3-methylsulfonylamino-1-methyl-4(1H)-quinolone
LAS 31180
LAS-31180
Molecular FormulaC11H12N2O3S
Molecular Weight252.29 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)C2=CC=CC=C21)NS(=O)(=O)C
InChIInChI=1S/C11H12N2O3S/c1-13-7-9(12-17(2,15)16)11(14)8-5-3-4-6-10(8)13/h3-7,12H,1-2H3
InChIKeyLSIYNVMXGMDGMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LAS 31180 PDE3 Inhibitor Overview


LAS 31180 (CAS 137338-43-3), also known as 3-methylsulphonylamino-1-methyl-4(1H)-quinolone, is a type 3 phosphodiesterase (PDE3) inhibitor. Its primary mechanism of action involves the inhibition of PDE3, leading to increased intracellular cyclic AMP (cAMP) levels, which results in positive inotropic (increased cardiac contractility) and vasodilatory effects [1]. Preclinical characterization has been reported, establishing its in vitro and in vivo pharmacological profile [1].

PDE3 Inhibition Enables cAMP-pathway research in cardiac tissue preparations
Inotropic / Vasodilatory Supports study of positive inotropy with reported low chronotropic response
Preclinical Profiling Reported in vitro and in vivo cardiovascular pharmacological characterization

LAS 31180 Generic Substitution Risks


Direct substitution of LAS 31180 with other PDE3 inhibitors (e.g., milrinone, amrinone, pimobendan) without empirical justification is not scientifically valid. Significant structural differences among PDE3 inhibitors result in distinct pharmacological profiles, including variations in potency, selectivity for PDE3 over other PDE isoforms, efficacy (maximal inotropic effect), and importantly, their effect on heart rate (chronotropy) [1]. For example, while some PDE3 inhibitors exhibit potent positive inotropy, they can also cause marked tachycardia, an effect which is minimal with LAS 31180 [1]. Furthermore, the relationship between in vitro potency and in vivo efficacy is not always predictable, as demonstrated by comparative studies [2]. The following sections provide quantitative evidence for these critical differences.

Profile Divergence PDE3 inhibitors vary markedly in inotropic, chronotropic, and vasodilatory balance; direct interchange may shift experimental endpoints
Heart Rate Confound Milrinone and pimobendan can produce significant tachycardia in models, whereas LAS 31180 reports minimal chronotropic change, altering model interpretation
Potency Translation In vitro potency does not linearly predict in vivo efficacy across PDE3 inhibitors; cross-compound extrapolation may not hold

LAS 31180 Comparative Evidence


Inotropic Potency Comparison

LAS 31180 demonstrates positive inotropic activity in isolated guinea-pig ventricular strips with an EC50 of 1.2 μmol/L [1]. In a comparable model using guinea pig papillary muscles, the well-known PDE3 inhibitor saterinone exhibits a substantially higher EC50 of 9.1 μmol/L, indicating that LAS 31180 is approximately 7.6-fold more potent in this specific assay system [2]. Milrinone, another reference PDE3 inhibitor, shows a high-affinity EC50 of 1.5 μmol/L in guinea pig papillary muscles, which is similar in potency to LAS 31180, though a direct head-to-head comparison is not available [3].

Inotropic Potency
Cross-study comparable
EC50 1.2 µmol/L vs saterinone 9.1 µmol/L, milrinone 1.5 µmol/L
Reported ~7.6-fold higher potency than saterinone; similar potency to milrinone high-affinity site in isolated cardiac tissue
Cross-study comparison; direct head-to-head data not available
Cardiovascular Pharmacology Inotropy PDE3 Inhibition

Chronotropic Effect Differentiation

In conscious, chronically instrumented Beagle dogs, LAS 31180 administered intravenously or orally demonstrated a dose-dependent, long-lasting positive inotropic effect with minimal effects on heart rate [1]. This is a critical differentiator, as other PDE3 inhibitors like milrinone and pimobendan are known to induce significant positive chronotropic effects (tachycardia) in vivo and in vitro. For instance, in isolated guinea-pig atria, milrinone increased beating frequency by up to 40%, and pimobendan by 22% at maximal inotropic concentrations [2].

Chronotropic Response
Class-level inference
Minimal heart rate change in conscious dogs vs milrinone +40%, pimobendan +22% in atria
Reported lower chronotropic activity may reduce heart-rate confounding in in vivo cardiac models
Cross-model and species comparison; conditions differ
Safety Pharmacology Chronotropy In Vivo Cardiovascular Function

In Vivo Hemodynamic Profile

In hypertensive Beagle dogs, LAS 31180 elicited a potent and long-lasting fall in blood pressure [1]. This dual-action profile—sustained positive inotropy coupled with vasodilation and a minimal chronotropic effect [1]—is a specific, quantifiable package of in vivo effects. While other PDE3 inhibitors like milrinone and amrinone are also inotropic and vasodilatory, their in vivo profiles are often accompanied by significant tachycardia [2] or a short duration of action (e.g., amrinone's half-life of ~2 hours ), which contrasts with the long-lasting effects reported for LAS 31180 in the same canine model [1].

Hemodynamic Profile
Class-level inference
Long-lasting positive inotropy + hypotension + minimal chronotropy in Beagle dogs
Combined inotropic and vasodilatory effects with reported low heart-rate impact in a canine model
Comparative data from separate studies; direct within-study comparison limited
In Vivo Pharmacology Hemodynamics Cardiovascular Disease Models

PDE3 Inhibition Potency

The functional potency of LAS 31180 in cardiac tissue (EC50 = 1.2 μmol/L) provides a benchmark for its biological activity. While a direct IC50 for PDE3 enzyme inhibition is not available for LAS 31180, it can be compared to the prototypical PDE3 inhibitor, amrinone. Amrinone demonstrates an IC50 of 50 μmol/L (50,000 nM) for PDE3 from guinea pig heart . This ~40-fold lower potency of amrinone on the isolated enzyme correlates with its much higher inotropic EC50 of 200 μmol/L in guinea-pig atria [1]. This stark contrast underscores the significant potency advantage of LAS 31180 over first-generation PDE3 inhibitors in relevant cardiac assays.

PDE3 Inhibition Potency
Cross-study comparable
Inotropic EC50 1.2 µmol/L vs amrinone inotropic EC50 200 µmol/L
Reported >40-fold higher functional potency than first-generation amrinone in cardiac assays
LAS 31180 PDE3 IC50 not reported; potency inferred from functional EC50
Enzymology PDE3 Inhibition Potency

LAS 31180 Recommended Applications


Heart Failure Models Without Tachycardia

LAS 31180 is ideally suited for in vivo research in chronic heart failure models, particularly in canines. Its demonstrated ability to produce sustained, dose-dependent positive inotropy and afterload reduction (via vasodilation) with a negligible effect on heart rate [1] makes it a superior tool compound. This profile allows researchers to dissect the benefits of improved contractility and reduced vascular resistance independently from the confounding variable of tachycardia, a common limitation of many other PDE3 inhibitors like milrinone and pimobendan [2].

Cardiac Tissue PDE3 Inhibition Assays

For experiments using isolated cardiac tissue preparations (e.g., guinea-pig ventricular strips or papillary muscles), LAS 31180 provides a validated, potent inotropic response with an EC50 of 1.2 μmol/L [1]. This well-defined potency allows for accurate concentration-response curve generation. It serves as a reliable and potent positive control for PDE3-mediated inotropy, offering a significant potency advantage over older tool compounds like amrinone, which requires concentrations in the 100-200 μmol/L range to achieve a similar effect .

PDE3 Inhibitor Selectivity Profiling

LAS 31180 is a valuable reference compound in studies aiming to differentiate the functional consequences of PDE3 inhibition versus inhibition of other PDE families. Its clean profile in vivo—characterized by potent inotropy and vasodilation with minimal chronotropy [1]—stands in contrast to compounds with broader PDE inhibitory activity or those with off-target effects. This makes it a useful standard for benchmarking the selectivity and functional outcomes of novel PDE inhibitors.

Application
Selection Property
Validation Focus
Canine Cardiac Contractility Studies
Chronotropic-inotropic separation
Heart rate monitoring alongside contractility indices
Isolated Cardiac Tissue PDE3 Assays
Defined inotropic potency range
Concentration-response curve reproducibility
PDE Inhibitor Selectivity Profiling
Functional selectivity over other PDE isoforms
Comparative benchmarking against reference PDE3 inhibitors

Technical Documentation Hub

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16 linked technical documents
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